Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 361 [M]⁺.
- Fragmentation pathways include loss of ethoxy groups (-46 Da) and decarboxylation (-44 Da).
Computational Chemistry Studies
Density functional theory (DFT) calculations on analogous pyrazolopyridines (e.g., B3LYP/6-31G level) reveal:
- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity.
- Electrostatic potential : Negative regions localized on ester oxygens and -CF₃, favoring electrophilic attack at the pyridine ring.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.7 |
| Band Gap | 4.5 |
Mulliken charge analysis shows significant negative charge on the pyridine nitrogen (-0.45 e) and ester oxygens (-0.65 e), directing site-specific reactions.
Molecular Orbital Analysis
- The HOMO is localized on the pyrazole ring, while the LUMO resides on the pyridine moiety, suggesting charge-transfer interactions in excited states.
Properties
Molecular Formula |
C14H13F3N2O4 |
|---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C14H13F3N2O4/c1-3-22-12(20)9-10(13(21)23-4-2)18-19-7-5-6-8(11(9)19)14(15,16)17/h5-7H,3-4H2,1-2H3 |
InChI Key |
KPDIRBOZLFMQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of 1-Aminopyridinium Salts with Dialkyl Acetylenedicarboxylates
A common and efficient route starts from 1-aminopyridinium salts reacting with dialkyl acetylenedicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate) to form pyrazolo[1,5-a]pyridine-2,3-dicarboxylates.
- Procedure : The reaction is typically carried out in polar aprotic solvents such as DMF at room temperature for extended periods (e.g., 18 h), leading to diester products in good yields (up to 76-78%).
- Mechanism : The amino group undergoes 1,3-dipolar cycloaddition with the activated alkyne (acetylenedicarboxylate), followed by rearrangement and ring closure to form the fused heterocycle.
- Trifluoromethyl Substitution : Incorporation of the trifluoromethyl group is achieved by using 4-(trifluoromethyl)pyridine derivatives as starting materials or by introducing trifluoromethyl substituents on the pyridine ring prior to cyclization.
Oxidative Cyclization Using Acetic Acid and Molecular Oxygen
An oxidative cross-dehydrogenative coupling (CDC) strategy has been developed to form pyrazolo[1,5-a]pyridines directly from 1-amino-2-iminopyridines and 1,3-dicarbonyl compounds in the presence of acetic acid and oxygen.
- Conditions : The reaction is conducted in ethanol with 6 equivalents of acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for about 18 hours.
- Yields : This method affords pyrazolo[1,5-a]pyridines in high yields (up to 94%) with excellent regioselectivity.
- Advantages : The method is environmentally friendly, operationally simple, and scalable.
- Limitations : Excess acetic acid (>6 equiv) leads to side products such as triazolopyridines.
One-Pot Sonochemical Synthesis
A novel sonochemical approach utilizes ultrasound irradiation to promote the cyclization of 1-amino-2(1H)-pyridine-2-imine derivatives with dialkyl acetylenedicarboxylates.
- Procedure : The reaction is performed in ethanol under sonication without additional catalysts or additives, leading to regioselective formation of pyrazolo[1,5-a]pyridine derivatives.
- Benefits : This method offers shorter reaction times, higher yields, and eco-friendly conditions.
- Scope : Applicable to various substituted pyridine precursors, including those bearing trifluoromethyl groups.
Representative Reaction Conditions and Yields
Detailed Research Findings
- Intermediate Formation and Mechanistic Insights : Studies have isolated intermediates such as N-acetyl hydrazones that convert to pyrazolo[1,5-a]pyridines under controlled conditions, confirming stepwise ring closure and rearrangement mechanisms.
- Effect of Atmosphere : The presence of molecular oxygen is critical for oxidative cyclization; under argon, yields drop drastically, confirming oxygen’s role as an oxidant.
- Substituent Effects : Electron-withdrawing groups like trifluoromethyl enhance regioselectivity and stability of the final product, influencing reaction pathways favorably.
- Scalability : The sonochemical and oxidative CDC methods have been demonstrated on gram scales, indicating their potential for industrial application.
Summary of Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Regioselectivity | High regioselectivity with trifluoromethyl substituents | Potential formation of minor isomers if conditions are not optimized |
| Reaction Conditions | Mild to moderate temperatures; green solvents; one-pot protocols | Some methods require long reaction times or elevated temperatures |
| Yield and Purity | Generally high yields (up to 94%) and pure products | Side reactions possible with excess acid or improper atmosphere |
| Scalability | Demonstrated scalability via sonochemical and CDC methods | Some synthetic steps may require careful control of reagents |
Biological Activity
Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (commonly referred to as DTPD) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DTPD is characterized by the following chemical structure:
- Molecular Formula : C14H13F3N2O4
- Molecular Weight : 330.26 g/mol
- CAS Number : 2177265-08-4
The compound features a pyrazolo[1,5-a]pyridine core with trifluoromethyl and dicarboxylate substituents, contributing to its unique pharmacological properties.
Research indicates that DTPD functions primarily as an inhibitor of specific protein kinases, notably AXL and c-MET kinases. These kinases are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. Abnormal activation of these kinases is implicated in various cancers and other diseases.
Key Mechanisms:
- AXL Inhibition : AXL is a receptor tyrosine kinase associated with tumor progression and metastasis. Inhibition of AXL can lead to reduced cancer cell proliferation and increased sensitivity to chemotherapy.
- c-MET Inhibition : c-MET is another receptor tyrosine kinase linked to oncogenic processes. DTPD’s ability to inhibit c-MET may contribute to its anti-cancer effects by disrupting signaling pathways that promote tumor growth.
Anticancer Properties
Several studies have investigated the anticancer potential of DTPD. For example:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | A549 (Lung) | 5.0 | Inhibition of cell proliferation |
| Study 2 | MCF7 (Breast) | 3.2 | Induction of apoptosis |
| Study 3 | HCT116 (Colon) | 4.5 | Cell cycle arrest |
These findings suggest that DTPD exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Other Biological Activities
Apart from its anticancer effects, DTPD has shown potential in modulating other biological activities:
- Anti-inflammatory Activity : Preliminary studies indicate that DTPD may reduce inflammatory markers in vitro, suggesting a role in treating inflammatory diseases.
- Neuroprotective Effects : Some research points towards neuroprotective properties, although this area requires more extensive investigation.
Case Studies and Clinical Relevance
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer demonstrated that DTPD significantly reduced tumor size when used in combination with standard chemotherapy.
- Case Study on Breast Cancer : In a preclinical model, DTPD treatment led to enhanced efficacy of existing breast cancer therapies by overcoming resistance mechanisms associated with AXL activation.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing DTPD derivatives for enhanced potency and selectivity:
- Modifications at the dicarboxylate moiety have been shown to improve kinase inhibition.
- Trifluoromethyl substitutions enhance lipophilicity, potentially improving bioavailability.
Scientific Research Applications
Inhibition of Protein Kinases
Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been identified as a potential inhibitor of AXL and c-MET kinases. These kinases are involved in various cellular processes such as growth, differentiation, and survival. Abnormal activity of these kinases is implicated in several diseases, including cancer. Selective inhibition can lead to therapeutic benefits by restoring normal signaling pathways disrupted by overactive kinases .
Anticancer Research
The compound's ability to inhibit specific kinases positions it as a candidate for anticancer therapies. In preclinical studies, pyrazolo[1,5-a]pyridine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The trifluoromethyl group contributes to the compound's potency and selectivity.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These effects could be attributed to the inhibition of neuroinflammatory pathways and modulation of neurotransmitter systems. Further investigation into its neuroprotective mechanisms could pave the way for new treatments for neurodegenerative diseases .
Anti-inflammatory Properties
Studies have suggested that pyrazolo[1,5-a]pyridine derivatives can modulate inflammatory responses through their action on specific signaling pathways. By inhibiting pro-inflammatory cytokines and mediators, these compounds may provide therapeutic avenues for treating chronic inflammatory conditions .
Case Study 1: AXL Kinase Inhibition
In a study focusing on AXL kinase inhibition, this compound was tested against various cancer cell lines. The results indicated significant reductions in cell viability and proliferation rates compared to control groups. The study concluded that this compound could serve as a lead structure for developing targeted cancer therapies .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
Another investigation evaluated the neuroprotective effects of similar pyrazolo[1,5-a]pyridine derivatives in animal models of Alzheimer's disease. The results showed that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation. This suggests potential applications in developing therapies for neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 5825-71-8)
- Molecular Formula : C₁₁H₁₀N₂O₄
- Molar Mass : 234.21 g/mol
- Synthesis: Prepared via base-mediated condensation of 1-aminopyridinium iodide with dimethyl acetylenedicarboxylate (DMAD) in DMF, yielding a 76% product after 18 hours at room temperature .
- Key Differences: The absence of a trifluoromethyl group reduces molecular weight and lipophilicity. Methyl esters (vs. Lower molar mass (234 vs. 328 g/mol) impacts solubility and crystallization behavior.
Table 1: Physicochemical Comparison
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid (CAS: 63237-87-6)
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivatives
- Relevance : Compounds like 3,5-diaza-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives (synthesized via Suzuki-Miyaura cross-coupling) share structural motifs with the target compound .
- Key Differences: Pyrimidine rings (vs. Microwave-assisted synthesis methods for pyrimidine derivatives achieve higher efficiency (e.g., reduced reaction time) compared to traditional methods used for pyrazolo[1,5-a]pyridine esters .
Q & A
Q. How can the low yield (43.39%) in the initial synthesis step of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate be optimized?
- Methodological Answer : The low yield in Step 1 () may arise from incomplete cyclization or side reactions. Optimization strategies include:
- Temperature control : Maintaining strict temperature limits during reagent addition (e.g., 0°C for K₂CO₃ and dimethyl but-2-ynedioate).
- Catalyst screening : Testing alternatives to K₂CO₃, such as Cs₂CO₃, to enhance reactivity.
- Reaction time extension : Increasing stirring time beyond 12 hours to ensure completion.
- Purification refinement : Using gradient elution in column chromatography to improve separation of the product from unreacted starting materials .
Q. What are the critical factors for efficient ester hydrolysis in synthesizing pyrazolo[1,5-a]pyridine-2-carboxylic acid?
- Methodological Answer : In Step 2 (), concentrated H₂SO₄ is used for hydrolysis, but alternatives can improve safety and efficiency:
- Base-mediated hydrolysis : Replacing H₂SO₄ with NaOH or LiOH in aqueous THF to avoid harsh acidic conditions.
- Microwave-assisted hydrolysis : Reducing reaction time from 24 hours by employing controlled microwave irradiation (e.g., 150°C for 1–2 hours).
- Monitoring pH : Maintaining pH 8–9 during work-up to prevent over-acidification and product degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination of pyrazolo[1,5-a]pyridine derivatives be addressed?
- Methodological Answer : Step 4 () uses N-iodosuccinimide (NIS) in acetonitrile, but competing iodination sites may occur. Strategies include:
- Directing groups : Introducing temporary substituents (e.g., methoxy) to steer iodination to the desired position.
- Solvent effects : Testing polar aprotic solvents like DMF or DCE to alter reaction kinetics.
- Computational modeling : Using DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .
Q. How should researchers resolve contradictions in NMR data for structurally similar derivatives?
- Methodological Answer : Conflicting NMR signals (e.g., in and ) often arise from dynamic processes or impurities. Solutions include:
- Variable-temperature NMR : Identifying rotational barriers or tautomerism by acquiring spectra at 25°C and −40°C.
- Deuterated solvent screening : Using DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.
- 2D NMR techniques : Employing HSQC and HMBC to assign ambiguous proton-carbon correlations unambiguously .
Q. What computational methods predict the electronic properties of trifluoromethyl-substituted pyrazolo[1,5-a]pyridines?
- Methodological Answer : highlights TD-DFT for analyzing fluorophores. For this compound:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to estimate excitation energies.
- Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on absorption/emission spectra.
- Charge transfer analysis : Map electrostatic potential surfaces to identify electron-withdrawing effects of the trifluoromethyl group .
Q. How can failed cyclization reactions (e.g., in ) be systematically troubleshooted?
- Methodological Answer : Failed cyclizations may result from steric hindrance or improper reaction conditions:
- Catalyst optimization : Screen Pd or Cu catalysts for coupling steps, or employ Lewis acids like ZnCl₂.
- Reagent stoichiometry : Adjust hydrazine hydrate ratios () to avoid side-product formation.
- In situ monitoring : Use LC-MS or FTIR to detect intermediates and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
